9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate
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Overview
Description
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate is a complex steroidal compound. It is known for its significant role as an intermediate in the synthesis of various corticosteroids, including dexamethasone and betamethasone . This compound is characterized by its unique epoxy and oxazole structures, which contribute to its biological activity.
Preparation Methods
The synthesis of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves several steps. One common method includes the following steps :
Chemical Reactions Analysis
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different derivatives, which are useful in the synthesis of corticosteroids.
Reduction: Reduction reactions can modify the epoxy and oxazole rings, leading to the formation of different products.
Substitution: Substitution reactions at various positions on the steroid backbone can yield a variety of derivatives with different biological activities.
Common reagents used in these reactions include sodium hydroxide, glacial acetic acid, and various oxidizing and reducing agents .
Scientific Research Applications
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate has several scientific research applications :
Chemistry: It serves as a key intermediate in the synthesis of corticosteroids, which are important in various chemical research and industrial applications.
Biology: The compound is used in the study of steroid metabolism and the development of steroid-based drugs.
Medicine: It is a crucial intermediate in the production of anti-inflammatory and immunosuppressive drugs like dexamethasone and betamethasone.
Industry: The compound is used in the large-scale production of corticosteroids, which are essential in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by:
Binding to Glucocorticoid Receptors: It binds to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes.
Modulating Inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Regulating Immune Responses: It modulates immune responses by affecting the activity of various immune cells.
Comparison with Similar Compounds
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate is unique due to its specific epoxy and oxazole structures . Similar compounds include:
Dexamethasone: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Betamethasone: Another corticosteroid used for its anti-inflammatory effects.
Deflazacort: A corticosteroid with a similar structure but different pharmacological properties.
These compounds share similar steroid backbones but differ in their specific functional groups and biological activities.
Properties
CAS No. |
85959-17-7 |
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Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-oxo-2-(5,8,21-trimethyl-18-oxo-2,9-dioxa-7-azahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-7,16,19-trien-6-yl)ethyl] acetate |
InChI |
InChI=1S/C25H29NO6/c1-13-26-24(19(29)12-30-14(2)27)20(31-13)10-18-17-6-5-15-9-16(28)7-8-22(15,3)25(17)21(32-25)11-23(18,24)4/h7-9,17-18,20-21H,5-6,10-12H2,1-4H3 |
InChI Key |
ARLZTNVQUJJXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC4C5(C3CCC6=CC(=O)C=CC65C)O4)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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